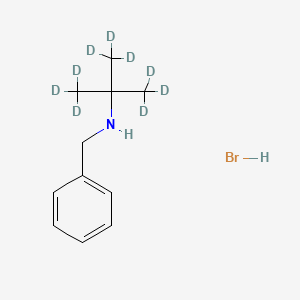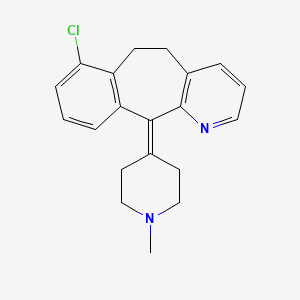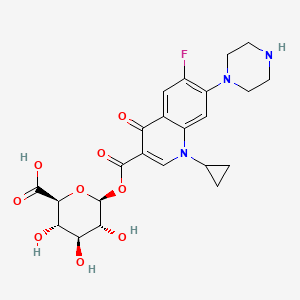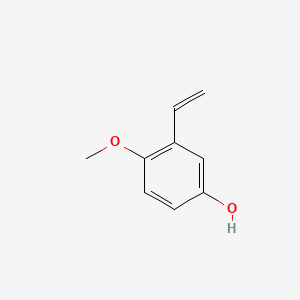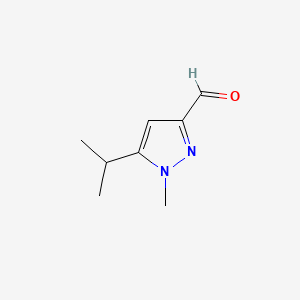
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a compound used for pharmaceutical testing . It has a molecular formula of C8H12N2O.
Synthesis Analysis
Pyrazole nucleus, which is a part of the compound, is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular weight of the compound is 152.197.Chemical Reactions Analysis
Pyrazoles, including this compound, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and oxidative cyclization .Physical And Chemical Properties Analysis
The compound is likely to be a solid or liquid . The exact physical and chemical properties of this compound are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Potential
- Pyrazoles like 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde are synthesized for their potential medicinal applications. Studies have shown the effectiveness of novel pyrazole carbaldehyde derivatives in exhibiting antioxidant, anti-breast cancer, and anti-inflammatory properties. The interaction of these compounds with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase has been a focal point in examining their medicinal potential, especially as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Crystallographic Studies
- The structural characterization of pyrazole derivatives is critical for understanding their medicinal properties. For instance, the study of the crystal structure of similar compounds, such as 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde, has revealed insights into their molecular configurations, which are essential for their biological activity (Xu & Shi, 2011).
Molecular Structures and Reactions
- Understanding the molecular structure and reactions of pyrazole carbaldehyde oximes, which include derivatives of this compound, is another significant area of study. These insights are crucial for developing new pharmaceuticals and understanding their interactions at a molecular level (Attaryan et al., 2012).
Environmentally Benign Synthesis
- The synthesis of pyrazole derivatives in environmentally friendly conditions, such as using ionic liquids, is being explored. This approach not only offers high yields but also aligns with the principles of green chemistry (Hangarge & Shingare, 2003).
Dyeing and Spectroscopic Properties
- Pyrazoles are also being studied for their dyeing and spectroscopic properties. New heterocycles derived from pyrazolones, including carbaldehyde derivatives, are synthesized for their potential use in dyes with biological properties (Bagdatli & Ocal, 2012).
Wirkmechanismus
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazole derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Pyrazole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects would depend on the particular target and the biochemical context.
Eigenschaften
IUPAC Name |
1-methyl-5-propan-2-ylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-4-7(5-11)9-10(8)3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVBCMGOZOTBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



